molecular formula C15H10ClN B1581051 4-Chloro-2-phenylquinoline CAS No. 4979-79-7

4-Chloro-2-phenylquinoline

Cat. No. B1581051
CAS RN: 4979-79-7
M. Wt: 239.7 g/mol
InChI Key: GLVDSTVYOFXBKT-UHFFFAOYSA-N
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Description

4-Chloro-2-phenylquinoline is a chemical compound with the linear formula C15H10ClN . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2-phenylquinoline is represented by the linear formula C15H10ClN . It has a molecular weight of 239.707 .

Scientific Research Applications

Synthesis and Derivative Formation

4-Chloro-2-phenylquinoline is a versatile compound used in the synthesis of various derivatives. For instance, Tsai et al. (2008) synthesized novel 4-amino-2-phenylquinoline derivatives by reacting various 4-chloro-2-arylquinoline compounds with amide solvents. This demonstrates the compound's utility in creating derivatives with potential applications in different fields (Tsai et al., 2008). Similarly, Rivkin and Adams (2006) described the rapid synthesis of 4-hydroxy-3-phenylquinolin-2(1H)-ones via a solvent-free microwave cyclocondensation reaction, showcasing its use in creating structurally varied molecules (Rivkin & Adams, 2006).

Antimicrobial and Antifungal Properties

Some derivatives of 4-Chloro-2-phenylquinoline exhibit antimicrobial and antifungal properties. For example, Sarveswari and Vijayakumar (2016) synthesized compounds using a microwave-assisted method and found them effective against various Gram-negative and Gram-positive organisms, as well as fungal organisms (Sarveswari & Vijayakumar, 2016). Additionally, Bhatt and Agrawal (2010) reported the synthesis of derivatives with broad-spectrum antimicrobial activity, highlighting the compound's potential in developing new antimicrobial agents (Bhatt & Agrawal, 2010).

Antioxidant and Anti-diabetic Potential

Murugavel et al. (2017) synthesized chloroquinoline derivatives and evaluated their antioxidant activities, finding them effective in reducing high glucose levels in the human body. This suggests potential applications in treating oxidative stress-related disorders and diabetes (Murugavel et al., 2017).

Electroluminescence and Sensing Applications

Tonzola et al. (2007) explored the use of oligoquinolines, including those derived from 4-Chloro-2-phenylquinoline, in the development of high-efficiency blue organic light-emitting diodes (OLEDs). These compounds showed promising results in electronic applications (Tonzola et al., 2007). Additionally, Maity et al. (2018) used 2-Phenylquinoline in the creation of fluorescent sensors, demonstrating its application in environmental monitoring and detection of specific chemicals (Maity et al., 2018).

Catalysis and Chemical Reactions

Friesen and Trimble (2004) described the use of 4-Chloro-2-phenylquinoline in Suzuki cross-coupling reactions, highlighting its role as a catalyst or reactant in organic synthesis, particularly in the formation of more complex quinoline derivatives (Friesen & Trimble, 2004).

properties

IUPAC Name

4-chloro-2-phenylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLVDSTVYOFXBKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30299066
Record name 4-chloro-2-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30299066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-phenylquinoline

CAS RN

4979-79-7
Record name 4979-79-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127922
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-chloro-2-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30299066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-CHLORO-2-PHENYLQUINOLINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
68
Citations
JY Tsai, CS Chang, YF Huang, HS Chen, SK Lin… - Tetrahedron, 2008 - Elsevier
… 4-Chloro-2-phenylquinoline (2a) was treated with other amide solvents, including … studies of 4-chloro-2-phenylquinoline (2a) to the corresponding amination products (3a–3f). …
Number of citations: 16 www.sciencedirect.com
AR Chabukswar, BS Kuchekar… - Asian Journal of …, 2012 - search.proquest.com
… 4-chloro-2-phenylquinoline derivatives have been synthesized and characterized by their physical and analytical data. 4-chloro-2-phenylquinoline substituted with electron withdrawing …
Number of citations: 1 search.proquest.com
MS Nwamadi - 2005 - uir.unisa.ac.za
Specially prepared 2-arylquinolin-4(1H)-ones and their 2-aryl-1-methyl-4-quinolone derivatives were converted in high yield and purity to the corresponding C-3 brominated products …
Number of citations: 0 uir.unisa.ac.za
R Yang, W Du, H Yuan, T Qin, R He, Y Ma, H Du - Molecular Diversity, 2020 - Springer
A series of 2-phenyl-4-aminoquinolines were designed, synthesized and evaluated for their antifungal activities against three phytopathogenic fungi in vitro. All of the target compounds …
Number of citations: 8 link.springer.com
Z Li, L Xu, W Su - Journal of Chemical Research, 2011 - journals.sagepub.com
… We initially chose 4-chloro-2-phenylquinoline 1a as a model to test this reaction. Treatment of 1a (1.0 mmol) with p-tolylmagnesium chloride (4.0 mmol) in 2-MeTHF in the presence of …
Number of citations: 5 journals.sagepub.com
HG Ndaba - 2011 - openscholar.dut.ac.za
… In the third step of the reaction, synthesis of 4-chloro-2-phenylquinoline, 4- chloro-8-methyl2-phenylquinoline and 4- chloro-6-methyl-2-phenylquinoline was achieved from a mixture of …
Number of citations: 2 openscholar.dut.ac.za
G Li, H Liu, R Feng, TS Kang, W Wang, CN Ko… - Redox Biology, 2021 - Elsevier
… The iridium (III) complex 1 bearing a bioactive ligand 2,9-dimethyl-1,10-phenanthroline and 4-chloro-2-phenylquinoline, a derivative of the bioactive ligand 2-phenylquinoline, was …
Number of citations: 20 www.sciencedirect.com
AC Carrasco, V Rodríguez-Fanjul… - Journal of Medicinal …, 2020 - ACS Publications
… Following the procedure to synthesize complex 1, complex 5 was prepared using 4-chloro-2-phenylquinoline, ClPhq (45.5 mg, 0.190 mmol, 2.3 equiv), as bidentate chelating ligand. …
Number of citations: 43 pubs.acs.org
H Wang, J Ye, Y Qiu, F Chen - New Journal of Chemistry, 2022 - pubs.rsc.org
… Among all the studied complexes, Ir-3 (C^N = 4-chloro-2-phenylquinoline with N^N = 2,9-dimethyl-1,10-phenanthroline) shows the highest β tot value with an amplitude of 2415.4 au …
Number of citations: 7 pubs.rsc.org
NH Cromwell, GD Mercer - Journal of the American Chemical …, 1957 - ACS Publications
… synthesized from 4-chloro-2-phenylquinoline by a known method. The hydrogenation of /3-amino-2-nitrochalcones resulted in the unexpected production of 4-hydroxy-2-…
Number of citations: 2 pubs.acs.org

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